

An In-depth Technical Guide on the Environmental Fate and Persistence of Cloethocarb

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cloethocarb	
Cat. No.:	B1669195	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Cloethocarb** is an obsolete carbamate insecticide, and as such, specific environmental fate data is scarce in publicly available literature. This guide provides a comprehensive overview of the expected environmental fate and persistence of **Cloethocarb** based on its chemical class (N-methylcarbamate) and available data for structurally similar carbamate insecticides. The information presented herein is intended for research and scientific purposes.

Introduction

Cloethocarb, chemically known as 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, belongs to the carbamate class of insecticides. Carbamates are esters of carbamic acid and function by reversibly inhibiting the acetylcholinesterase enzyme in insects.[1] Understanding the environmental fate and persistence of pesticides like **Cloethocarb** is crucial for assessing their potential impact on non-target organisms and ecosystems. This technical guide summarizes the expected behavior of **Cloethocarb** in various environmental compartments, including soil and water, based on data from analogous carbamate compounds.

Physicochemical Properties and Environmental Mobility

The environmental mobility of a pesticide is largely governed by its physicochemical properties, such as water solubility and its affinity for soil organic carbon.

Table 2.1: Physicochemical Properties of **Cloethocarb** and Structurally Similar Carbamate Insecticides

Property	Cloethoc arb	Carbaryl	Carbofur an	Methomyl	Propoxur	Aldicarb
Chemical Structure	See Figure 2.1	Aryl N- methylcarb amate	Benzofuran yl N- methylcarb amate	Oxime N- methylcarb amate	Aryl N- methylcarb amate	Oxime N- methylcarb amate
Molecular Formula	C11H14CIN O4	C12H11NO2	C12H15NO3	C5H10N2O2 S	C11H15NO3	C7H14N2O2 S
Water Solubility (mg/L)	High (expected) [2]	120[3]	320-700[4]	57,900	2000	6000
Log K_ow_	Not Available	2.36	1.52	-0.49	1.56	1.359
Vapor Pressure (mPa @ 25°C)	Non- volatile (expected)	6.6 x 10 ⁻³	2.7 x 10 ⁻³ (at 33°C)	6.65	1.3 x 10 ⁻³	13
Soil Adsorption Coefficient (K_oc_, mL/g)	Not Available	130 - 300	22 - 30	72	30	6 - 31

Note: Data for surrogate compounds are compiled from various sources and represent a range of reported values.

Interpretation: **Cloethocarb** is reported to have high aqueous solubility and be non-volatile. This, combined with the generally low to moderate K_oc_ values of other carbamates, suggests that **Cloethocarb** would have a moderate to high potential for mobility in soil. Compounds with higher water solubility and lower K_oc_ values are more likely to leach through the soil profile and potentially reach groundwater.

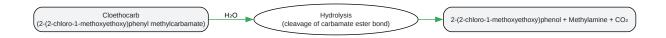
Degradation and Persistence

The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. Carbamate insecticides are generally considered to be non-persistent in the environment.

Abiotic Degradation

3.1.1 Hydrolysis: Hydrolysis is a key degradation pathway for carbamate insecticides, particularly under alkaline conditions. The ester linkage in the carbamate structure is susceptible to cleavage, leading to the formation of the corresponding phenol, an alcohol, and methylamine.

Table 3.1: Hydrolysis Half-life (DT50) of Carbamate Insecticides in Water


Compound	pH 5	рН 7	рН 9	Temperatur e (°C)	Reference
Carbofuran	~4830 days	~57 days	7 days	25	
Methomyl	Stable	266 days	30 days	25	
Propoxur	Stable	>1 year	40 hours	20	
Carbaryl	Stable	10-15 days	1-3 days	25	-
Aldicarb	Stable	-	43-69 days (pH 8.2-8.5)	-	-

Note: "Stable" indicates a very slow rate of hydrolysis.

Expected Hydrolysis Pathway for **Cloethocarb**: Based on its structure, the primary hydrolysis of **Cloethocarb** would involve the cleavage of the carbamate ester bond, yielding 2-(2-chloro-

1-methoxyethoxy)phenol, methylamine, and carbon dioxide.

Click to download full resolution via product page

Caption: Expected primary hydrolysis pathway of Cloethocarb.

3.1.2 Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Carbamates can undergo direct photolysis by absorbing sunlight, leading to the formation of various transformation products.

Table 3.2: Photodegradation Half-life (DT50) of Carbamate Insecticides

Compound	Medium	Half-life	Conditions	Reference
Carbofuran	Water (sunlight)	7.5 hours (seawater), 41.6 hours (distilled water)	-	
Methomyl	Water (sunlight)	2-5.5 days	Artificial sunlight	
Propoxur	Water (sunlight)	88 hours	Light >290 nm	
Carbaryl	Water (sunlight)	3.2 days	-	_

Expected Photodegradation of **Cloethocarb**: **Cloethocarb** is expected to undergo photodegradation in sunlit surface waters and on soil surfaces. The degradation pathway may involve cleavage of the carbamate bond and further transformation of the aromatic ring.

Biotic Degradation

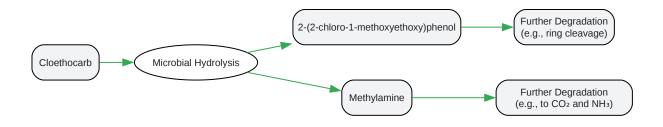

Microbial degradation is a major pathway for the dissipation of carbamate insecticides in soil and aquatic systems. Various microorganisms have been shown to utilize carbamates as a source of carbon and nitrogen.

Table 3.3: Soil Metabolism Half-life (DT50) of Carbamate Insecticides

Compound	Soil Type	Half-life (days)	Conditions	Reference
Carbofuran	Various	26 - 110	Field studies	_
Methomyl	Various	3 - 50	Field and lab studies	
Propoxur	Silt Loam / Sandy Loam	80 / 210	Aerobic, lab	_
Carbaryl	Various	7 - 28	Lab studies	
Aldicarb	Various	<1 - 12	Lab studies	

Expected Soil Metabolism of **Cloethocarb**: **Cloethocarb** is expected to be readily degraded by soil microorganisms. The primary degradation pathway is likely the hydrolysis of the carbamate ester linkage, followed by further breakdown of the resulting phenol and methylamine. The ether linkage in the side chain may also be subject to microbial cleavage.

Click to download full resolution via product page

Caption: Expected microbial degradation pathway of Cloethocarb in soil.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log K_ow_).

Table 4.1: Bioaccumulation Potential of Carbamate Insecticides

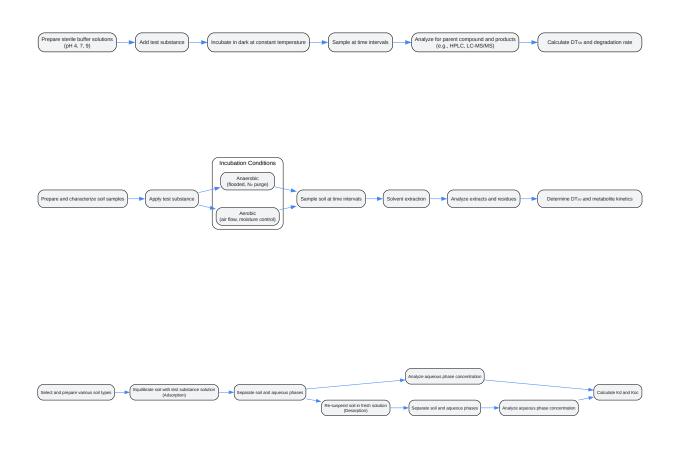
Compound	Log K_ow_	Bioconcentrati on Factor (BCF)	Interpretation	Reference
Carbofuran	1.52	Low	Low potential	
Methomyl	-0.49	3	Low potential	_
Propoxur	1.56	Low	Low potential	_
Carbaryl	2.36	<100	Low potential	-
Aldicarb	1.359	Low	Low potential	_

Interpretation: Carbamate insecticides generally have low log K_ow_ values, indicating a preference for the aqueous phase over the lipid phase. Consequently, their potential for bioaccumulation in aquatic organisms is considered to be low. Rapid metabolism and excretion by organisms also contribute to the low bioaccumulation potential.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of pesticides, based on OECD guidelines.

Hydrolysis as a Function of pH (OECD 111)


This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at different pH levels.

Methodology:

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and
 9.
- Application of Test Substance: The test substance (e.g., ¹⁴C-labeled Cloethocarb) is added
 to the buffer solutions at a concentration not exceeding 10 mg/L or half its water solubility.

- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
- Sampling and Analysis: At appropriate time intervals, aliquots are taken and analyzed for the
 parent compound and potential hydrolysis products using a suitable analytical method such
 as HPLC with radiometric detection or LC-MS/MS.
- Data Analysis: The degradation rate constant and half-life (DT50) are calculated for each pH.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carbaryl (Ref: UC 7744) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP CARBOFURAN [extoxnet.orst.edu]
- 4. EXTOXNET PIP METHOMYL [extoxnet.orst.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Environmental Fate and Persistence of Cloethocarb]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669195#environmental-fate-and-persistence-ofcloethocarb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com